5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one
Description
5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one is a spirocyclic lactone featuring a rigid bicyclic framework with an iodomethyl substituent at the 5-position. Its molecular formula is C₈H₁₁IO₂, and the calculated molecular weight is 266.08 g/mol (derived from structural analysis; conflicting data in likely contains typographical errors). This compound is of interest in medicinal chemistry and catalysis due to its ability to act as a halogen bond donor and its utility in constructing complex heterocycles.
Properties
IUPAC Name |
5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IO2/c9-5-6-8(2-1-3-8)4-7(10)11-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUVPGJSFCBNLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)OC2CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one typically involves the reaction of a suitable precursor with iodine in the presence of a base. One common method is the iodination of a spirocyclic ketone using iodine and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of spirocyclic amines, thiols, or ethers.
Oxidation: Formation of spirocyclic oxo compounds.
Reduction: Formation of spirocyclic alcohols.
Scientific Research Applications
5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The iodomethyl group can act as a reactive site for further chemical modifications, enabling the compound to participate in diverse chemical pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features, properties, and applications of 5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one and related compounds:
Key Research Findings
Halogen Bonding and Catalytic Utility: The iodomethyl group in this compound enables halogen bonding, which has been exploited in asymmetric catalysis. For example, highlights its role in synthesizing chiral epoxyesters and furans while preserving olefin functionality. In contrast, non-iodinated analogs (e.g., 5-Oxaspiro[3.4]octan-7-one) lack this halogen-mediated reactivity, limiting their catalytic scope.
notes that 5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one is marketed as a "versatile small molecule scaffold" due to its adaptability in diverse synthetic pathways. Mixed heteroatom systems (e.g., 2-oxa-6-azaspiro[3.4]octan-7-one) exhibit unique solubility profiles and are prioritized in fragment-based drug discovery.
Biological Activity: Sigma-2 receptor ligands derived from spirocyclic lactones, such as 7-(2-(4-phenylpiperazin-1-yl)ethyl)-6-oxaspiro[3.4]octan-5-one (), demonstrate the importance of substituent flexibility in receptor binding. The hydrochloride salt of 5-(Aminomethyl)-6-oxaspiro[3.4]octan-7-one () is tailored for aqueous solubility, making it suitable for in vitro assays.
Biological Activity
5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a distinctive spirocyclic framework, characterized by an iodomethyl group that enhances its reactivity. The presence of both iodine and oxygen in its structure contributes to its potential interaction with various biological targets.
The mechanism of action for this compound involves:
- Nucleophilic Substitution : The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds that may alter biological pathways.
- Target Interaction : The compound has shown the ability to inhibit specific enzymes or receptors, potentially affecting processes such as DNA replication and repair, which are crucial in cancer biology.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Activity : Its structural analogs have demonstrated anticancer effects, prompting studies into its efficacy against various cancer cell lines.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their implications for drug development:
- Antimicrobial Efficacy : A study highlighted the antibacterial activity of compounds similar to this compound against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating significant potency .
- Anticancer Potential : Research on spirocyclic compounds has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives have been tested against Hela cells, revealing IC50 values that suggest effective cytotoxicity.
Data Table: Comparison of Related Compounds
| Compound Name | Structure Features | Notable Biological Activities |
|---|---|---|
| This compound | Spirocyclic with iodomethyl | Potential antimicrobial and anticancer |
| 5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one | Similar spirocyclic structure | Enhanced reactivity; studied for drug development |
| 2,6-Diazaspiro[3.4]octan-7-one | Azaspiro structure | Distinct pharmacological profiles |
Research Applications
The unique properties of this compound make it a valuable compound for various applications:
- Pharmaceutical Development : Its potential as a therapeutic agent is being explored, particularly in the development of drugs targeting microbial infections and cancer.
- Chemical Synthesis : It serves as a building block in synthesizing more complex molecules for research purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
